molecular formula C15H15NO4 B1188666 METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B1188666
M. Wt: 273.28g/mol
InChI Key: QRQXJDLIIFLARO-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methoxyphenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of 4-methoxybenzaldehyde with a pyrrole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE
  • 4-[(E)-(4-METHOXYPHENYL)METHYLIDENE]AMINO-N-(4-[(E)-(4-METHOXYPHENYL)METHYLIDENE]AMINO)PHENYLBENZENESULFONAMIDE

Uniqueness

METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28g/mol

IUPAC Name

methyl (5E)-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-9-13(15(18)20-3)14(17)12(16-9)8-10-4-6-11(19-2)7-5-10/h4-8,17H,1-3H3/b12-8+

InChI Key

QRQXJDLIIFLARO-XYOKQWHBSA-N

SMILES

CC1=NC(=CC2=CC=C(C=C2)OC)C(=C1C(=O)OC)O

Origin of Product

United States

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